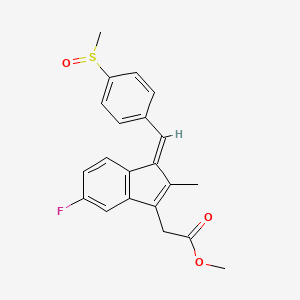

Sulindac methyl derivative

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H19FO3S |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

methyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |

InChI |

InChI=1S/C21H19FO3S/c1-13-18(10-14-4-7-16(8-5-14)26(3)24)17-9-6-15(22)11-20(17)19(13)12-21(23)25-2/h4-11H,12H2,1-3H3/b18-10- |

InChI Key |

QQHHBCZJIQNNSG-ZDLGFXPLSA-N |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Sulindac Methyl Ester Sulfoximine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of sulindac methyl ester sulfoximine, a derivative of the well-known nonsteroidal anti-inflammatory drug (NSAID), sulindac. The recent interest in sulfoximines as potential chemotherapeutic agents has prompted investigations into modifying existing drugs like sulindac to explore new biological activities.[1][2] This guide details the synthetic pathway, experimental protocols, and relevant quantitative data, offering a complete resource for researchers in medicinal chemistry and drug development.

Sulindac itself is a prodrug, meaning it is metabolized in the body to its active form, sulindac sulfide, which inhibits cyclooxygenase (COX) enzymes.[1][3] It is also metabolized to an inactive form, sulindac sulfone.[1][4] The synthesis of the sulfoximine derivative introduces a unique functional group in place of the sulfoxide, potentially altering its biological profile.

Overall Synthetic Pathway

The synthesis of sulindac methyl ester sulfoximine is a two-step process commencing from commercially available sulindac.

-

Esterification: The carboxylic acid moiety of sulindac is first converted to a methyl ester. This is a standard protection step to prevent interference in the subsequent imination reaction.

-

Sulfoxide Imination: The sulfoxide group of the sulindac methyl ester is then directly converted to a sulfoximine using an iminating agent.

The complete workflow is illustrated below.

Caption: Synthetic workflow for sulindac methyl ester sulfoximine.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis.

Step 1: Synthesis of Methyl (Z)-2-(5-fluoro-2-methyl-1-(4-(methylsulfinyl)benzylidene)-1H-inden-3-yl)acetate (Sulindac Methyl Ester)

This procedure outlines the esterification of sulindac.

Methodology: To a 50 mL flask containing 8 mL of methanol, 300 mg (0.84 mmol) of sulindac is added.[1] Following this, 1.29 mL (1.68 mmol) of boron trifluoride-methanol complex (BF₃·CH₃OH) is introduced.[1] The reaction mixture is then heated to 50°C and stirred for 4 hours.[1][2] After the reaction period, the solvent is removed by evaporation under vacuum.[1] The resulting crude product is purified using silica gel column chromatography with diethyl ether as the eluent, yielding the final product as a yellow solid.[1]

| Parameter | Value | Reference |

| Starting Material | Sulindac | [1] |

| Reagents | Methanol, BF₃·CH₃OH | [1] |

| Temperature | 50°C | [1] |

| Reaction Time | 4 hours | [1] |

| Purification | Silica Gel Chromatography (Diethyl Ether) | [1] |

| Yield | 95% | [1] |

Step 2: Synthesis of Methyl-(Z)-2-(5-fluoro-2-methyl-1-(4-(methylsulfonimidoyl)benzylidene)-1H-inden-3-yl)acetate (Sulindac Methyl Ester Sulfoximine)

This procedure details the conversion of the sulfoxide to the target sulfoximine.

Methodology: In a 50 mL flask, 370 mg (1 mmol) of sulindac methyl ester, 970 mg (3 mmol) of (diacetoxyiodo)benzene [PhI(OAc)₂], and 310 mg (4 mmol) of ammonium carbamate [NH₂COONH₄] are combined in 5 mL of methanol.[1] The mixture is stirred at room temperature for 30 minutes.[1] Subsequently, the solvent is evaporated under vacuum.[1] The crude residue is purified by silica gel column chromatography using a 1:1 mixture of n-hexane and acetone as the eluent.[1] This process yields the final product, sulindac methyl ester sulfoximine, as a yellow oil.[1]

| Parameter | Value | Reference |

| Starting Material | Sulindac Methyl Ester | [1] |

| Reagents | (Diacetoxyiodo)benzene, Ammonium Carbamate, Methanol | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 30 minutes | [1] |

| Purification | Silica Gel Chromatography (n-hexane/acetone 1:1) | [1] |

| Yield | 82% | [1] |

Alternative Synthetic Approaches for Sulfoximination

While the use of (diacetoxyiodo)benzene and ammonium carbamate is effective, other methods for the imination of sulfoxides have been developed. Rhodium-catalyzed reactions, for instance, offer a powerful alternative for synthesizing sulfoximines.[5] These methods can utilize various nitrogen sources, such as trifluoroacetamide or carbamates, in combination with an oxidant like iodobenzene diacetate.[5][6] A key advantage of some rhodium-catalyzed protocols is their stereospecificity, proceeding with retention of configuration at the sulfur center.[5] Another approach involves the direct rhodium-catalyzed synthesis of unprotected NH-sulfoximines using O-(2,4-dinitrophenyl)hydroxylamine, which operates under mild conditions with good functional group tolerance.[7]

Biological Context: Sulindac Metabolism

To appreciate the significance of modifying sulindac, it is crucial to understand its metabolic pathway. Sulindac is a prodrug that undergoes metabolic reduction and oxidation in vivo.

Caption: In vivo metabolic pathway of the prodrug sulindac.

The active metabolite, sulindac sulfide, is responsible for the anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes.[3] The sulfone metabolite is considered inactive.[3] Interestingly, the synthesized sulindac methyl ester sulfoximine was found to be inactive in inhibiting cyclooxygenase isoforms.[1] However, it is hypothesized that sulfoximines may be metabolized in vivo by Cytochrome P450 enzymes, potentially acting as prodrugs for the active sulindac sulfide.[1]

Characterization Data

The final product, sulindac methyl ester sulfoximine, was characterized by spectroscopic methods.[1]

| Analysis Type | Data | Reference |

| HRMS (ESI-TOF) | m/z: [M + Na]⁺ Calculated: 408.1046, Found: 408.1047 | [1] |

| ¹³C-NMR (CDCl₃, 125 MHz) | δ 170.6, 163.4 (d, J = 247 Hz), 146.8 (d, J = 8.8 Hz), 142.2 (d, J = 2.5 Hz), 141.3, 138.1, 133.1, 132.2 (d, J = 2.3 Hz), 130.2, 128.0, 127.3, 123.6 (d, J = 9.0 Hz), 110.8 (d, J = 22.7 Hz), 106.2 (d, J = 24.0 Hz), 52.2, 45.8, 31.5, 10.5. | [1] |

Conclusion

This guide has detailed an efficient, high-yield, two-step synthesis for sulindac methyl ester sulfoximine starting from sulindac. The provided protocols, quantitative data, and workflow diagrams offer a practical resource for chemists and pharmaceutical scientists. The transformation of sulindac's sulfoxide group into a sulfoximine opens new avenues for research into the biological activities of this class of compounds, particularly concerning their potential as novel therapeutics beyond their traditional anti-inflammatory roles.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Sulindac Methyl Derivative: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Chemical Structure, Synthesis, and Biological Activity of a Key Sulindac Analog

This technical guide provides a comprehensive overview of the chemical and biological properties of the methyl derivative of sulindac. Sulindac, a non-steroidal anti-inflammatory drug (NSAID), has long been a subject of interest for its therapeutic potential beyond its anti-inflammatory effects, particularly in oncology. The modification of its carboxyl group to a methyl ester alters its physicochemical properties, which can influence its biological activity and pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Chemical Structure and Properties

Sulindac is chemically known as (Z)-5-fluoro-2-methyl-1-{[4-(methylsulfinyl)phenyl]methylene}-1H-indene-3-acetic acid. Its methyl derivative, sulindac methyl ester, is formed by the esterification of the carboxylic acid group.

Table 1: Chemical and Physical Properties of Sulindac and Sulindac Methyl Ester

| Property | Sulindac | Sulindac Methyl Ester |

| IUPAC Name | (Z)-5-fluoro-2-methyl-1-{[4-(methylsulfinyl)phenyl]methylene}-1H-indene-3-acetic acid | Methyl (Z)-5-fluoro-2-methyl-1-{[4-(methylsulfinyl)phenyl]methylene}-1H-indene-3-acetate |

| Molecular Formula | C₂₀H₁₇FO₃S | C₂₁H₁₉FO₃S |

| Molecular Weight | 356.41 g/mol | 370.44 g/mol |

| CAS Number | 38194-50-2 | 134439-52-4[1] |

Synthesis of Sulindac Methyl Ester

The most common method for the synthesis of sulindac methyl ester is the Fischer esterification of sulindac. This involves reacting sulindac with methanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification of Sulindac

This protocol is adapted from the general procedures found in the literature for the synthesis of sulindac derivatives.[2][3]

Materials:

-

Sulindac

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Boron trifluoride methanol complex (BF₃·CH₃OH)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sulindac (1 equivalent) in anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or boron trifluoride methanol complex to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude sulindac methyl ester by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.

-

-

Characterization: Confirm the identity and purity of the obtained yellow solid by spectroscopic methods (NMR, IR, MS).

Spectroscopic Data

The structural confirmation of sulindac methyl ester is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of sulindac methyl ester is expected to show characteristic signals for the aromatic protons, the indenyl protons, the methyl groups, and the newly introduced methyl ester group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals include those for the carbonyl carbon of the ester, the aromatic and indenyl carbons, and the methyl carbons.

Table 2: Anticipated NMR Spectroscopic Data for Sulindac Methyl Ester

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 8.0 | 110 - 150 |

| Indenyl CH | ~6.5 | ~130-145 |

| CH₂ (acetate) | ~3.6 | ~30-40 |

| OCH₃ (ester) | ~3.7 | ~52 |

| CH₃ (indenyl) | ~2.2 | ~10-15 |

| S(=O)CH₃ | ~2.8 | ~43 |

| C=O (ester) | - | ~170 |

Infrared (IR) Spectroscopy

The IR spectrum of sulindac methyl ester will exhibit characteristic absorption bands corresponding to its functional groups. The most notable change from sulindac is the shift of the carbonyl stretching frequency.

Table 3: Key IR Absorption Bands for Sulindac Methyl Ester

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | ~1735 - 1750 |

| C-O (ester) | Stretch | ~1170 - 1250 |

| S=O (sulfoxide) | Stretch | ~1040 - 1060 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

| C-H (aromatic/aliphatic) | Stretch | ~2850 - 3100 |

Mass Spectrometry (MS)

Mass spectrometry of sulindac methyl ester would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ester group and other characteristic fragmentations of the indene core. The expected m/z for the molecular ion [M]⁺ would be approximately 370.44.

Biological Activity and Signaling Pathways

Sulindac and its metabolites are known to exert their biological effects through various signaling pathways, many of which are implicated in cancer development and progression. While much of the research has focused on the active sulfide metabolite, the methyl ester derivative also exhibits significant biological activity.

Anti-proliferative Activity

Recent studies have evaluated the anti-proliferative effects of sulindac and its methyl ester derivative against various cancer cell lines.

Table 4: Comparative Anti-proliferative Activity (IC₅₀ in µM) of Sulindac and Sulindac Methyl Ester [4]

| Cell Line | Cancer Type | Sulindac (IC₅₀, µM) | Sulindac Methyl Ester (IC₅₀, µM) |

| HepG2 | Liver Carcinoma | > 150 | 70 ± 2 |

| U87 | Glioblastoma | > 150 | > 150 |

| Caco-2 | Colon Cancer | > 150 | > 150 |

| MCF7 | Breast Cancer | > 150 | > 150 |

| HeLa | Cervical Cancer | > 150 | > 150 |

These results indicate that in the case of the HepG2 cell line, the methyl ester derivative of sulindac shows greater anti-proliferative activity compared to the parent compound.[4]

Modulation of Key Signaling Pathways

Sulindac and its metabolites have been shown to modulate several critical signaling pathways involved in cell growth, inflammation, and apoptosis. The esterification of the carboxylic acid group can alter the interaction of the molecule with its biological targets.

-

Cyclooxygenase (COX) Inhibition: Sulindac is a non-selective inhibitor of both COX-1 and COX-2, which is central to its anti-inflammatory effects.[5][6] The conversion to the methyl ester can impact this activity.

-

Wnt/β-catenin Pathway: Sulindac has been shown to suppress the Wnt/β-catenin signaling pathway, which is often aberrantly activated in colorectal cancer.[7][8] This is a crucial aspect of its anti-cancer properties.

-

cGMP/PKG Signaling: Sulindac sulfide can inhibit phosphodiesterases (PDEs), leading to increased cyclic guanosine monophosphate (cGMP) levels and activation of protein kinase G (PKG), which can suppress tumor cell growth.[3][8][9][10]

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is another target of sulindac.[11]

-

ERK1/2 Signaling: Sulindac metabolites can inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which is involved in cell proliferation and survival.[9][12]

-

NF-κB Pathway: The NF-κB pathway, a critical regulator of inflammation and cell survival, can be inhibited by sulindac and its metabolites.[13]

References

- 1. Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel sulindac derivatives: synthesis, characterisation, evaluation of antioxidant, analgesic, anti-inflammatory, ulcerogenic and COX-2 inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Sulindac Derivative that Potently Suppresses Colon Tumor Cell Growth by Inhibiting cGMP Phosphodiesterase and β-Catenin Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of Sulindac? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Sulindac Inhibits Canonical Wnt Signaling by Blocking the PDZ Domain of Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulindac independently modulates extracellular signal-regulated kinase 1/2 and cyclic GMP-dependent protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. NSAID Sulindac and Its Analogs Bind RXRα and Inhibit RXRα-dependent AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of extracellular signal-regulated kinase 1/2 phosphorylation and induction of apoptosis by sulindac metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulindac inhibits activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Sulindac Methyl Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), and its metabolites have garnered significant attention for their potent anti-neoplastic properties. This technical guide delves into the core mechanism of action of the active sulfide metabolite of sulindac, often referred to as the sulindac methyl derivative. A substantial body of evidence indicates that its primary anti-cancer effects are independent of its cyclooxygenase (COX) inhibitory activity. Instead, the this compound primarily exerts its effects through the modulation of the cyclic guanosine 3′,5′-monophosphate (cGMP) signaling pathway. This guide will provide a detailed overview of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action: Beyond Cyclooxygenase Inhibition

While sulindac is clinically used as a COX inhibitor for its anti-inflammatory effects, its anti-cancer activity, particularly that of its sulfide metabolite, is largely attributed to a COX-independent mechanism.[1][2] This distinction is critical for the development of novel cancer therapeutics with improved safety profiles, as chronic COX inhibition is associated with gastrointestinal and cardiovascular side effects.[3] The primary mechanism involves the inhibition of cGMP-specific phosphodiesterase (PDE), leading to a cascade of downstream events that culminate in apoptosis and inhibition of tumor cell growth.[4][5]

Inhibition of cGMP Phosphodiesterase (PDE)

The this compound has been shown to be a potent inhibitor of cGMP PDE, with a particular affinity for PDE5.[4][5] PDE enzymes are responsible for the hydrolysis of cGMP, thereby negatively regulating its signaling. By inhibiting PDE5, the this compound leads to an accumulation of intracellular cGMP.[4][6] This elevation of cGMP is a pivotal event that initiates the downstream anti-tumor effects.

Activation of Protein Kinase G (PKG)

The increased intracellular cGMP levels subsequently activate cGMP-dependent protein kinase (PKG).[4][5] PKG is a key effector molecule in the cGMP signaling pathway. Its activation by the this compound has been observed in various cancer cell lines at concentrations that correlate with growth inhibition.[4][6]

Downregulation of the Wnt/β-catenin Signaling Pathway

A crucial consequence of PKG activation is the suppression of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in many cancers.[7] Activated PKG leads to a decrease in the nuclear levels of β-catenin and a subsequent reduction in T-cell factor (Tcf) transcriptional activity.[4][7] This downregulation of β-catenin-mediated transcription results in the decreased expression of key target genes involved in cell proliferation and survival, such as cyclin D1 and survivin.[7]

Induction of Apoptosis

The culmination of the cGMP/PKG/β-catenin signaling cascade is the induction of apoptosis in cancer cells.[1][2] The suppression of the anti-apoptotic protein survivin, coupled with the activation of caspases, contributes to programmed cell death.[4][8] This selective induction of apoptosis in tumor cells, while sparing normal cells, underscores the therapeutic potential of sulindac derivatives.[1][2]

Signaling Pathway Diagram

Caption: The core signaling pathway of the this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of sulindac derivatives on cancer cells.

Table 1: IC50 Values for Growth Inhibition

| Compound | Cell Line | IC50 (µM) | Reference |

| Sulindac Sulfide | BPH-1 (Benign Prostatic Hyperplasia) | ~66 | [1] |

| Sulindac Sulfide | LNCaP (Prostate Cancer) | ~66 | [1] |

| Sulindac Sulfide | PC3 (Prostate Cancer) | ~66 | [1] |

| Exisulind (Sulindac Sulfone) | LNCaP (Prostate Cancer) | ~137 | [1] |

| CP248 (Exisulind Analog) | PC3 (Prostate Cancer) | ~0.064 | [1] |

| Sulindac | MES (Ovarian Cancer) | ~75-100 | [8] |

| Sulindac | OVCAR5 (Ovarian Cancer) | ~75-100 | [8] |

Table 2: Induction of Apoptosis

| Compound | Cell Line | Treatment | Apoptosis Induction (Fold Increase vs. Control) | Reference |

| Exisulind | S462 (MPNST) | 500 µM for 24h | 3-5 fold | [2] |

| Exisulind | S462 (MPNST) | 500 µM for 48h | 7-21 fold | [2] |

| Sulindac Sulfide | S462 (MPNST) | 125 µM for 24h | 3-4 fold | [2] |

| Sulindac Sulfide | S462 (MPNST) | 125 µM for 48h | 10-27 fold | [2] |

Table 3: Caspase Activation

| Compound | Cell Line | Treatment | Caspase-3/7 Activity (Fold Increase vs. Control) | Reference |

| Sulindac Sulfide Amide (SSA) | Hs578t (Breast Cancer) | 6h | ~2-6 fold | [6] |

| Sulindac Sulfide Amide (SSA) | MDA-MB-231 (Breast Cancer) | 6h | ~2-6 fold | [6] |

| Sulindac Sulfide Amide (SSA) | SKBr3 (Breast Cancer) | 6h | ~2-6 fold | [6] |

| Sulindac Sulfide Amide (SSA) | ZR75-1 (Breast Cancer) | 6h | ~2-6 fold | [6] |

| Sulindac | MES (Ovarian Cancer) | 75 µM for 14h | Significant increase in cleaved caspase 3, 8, 9 | [8] |

| Sulindac | OVCAR5 (Ovarian Cancer) | 100 µM for 14h | Significant increase in cleaved caspase 3, 8, 9 | [8] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature to elucidate the mechanism of action of the this compound.

Cell Growth Inhibition Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of sulindac derivatives on cancer cell proliferation.

-

Methodology:

-

Seed cancer cells (e.g., LNCaP, PC3, MES, OVCAR5) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the sulindac derivative or vehicle control for a specified period (e.g., 72 hours).

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[8]

-

Apoptosis Detection (TUNEL Assay)

-

Objective: To quantify apoptotic cell death by detecting DNA fragmentation.

-

Methodology:

-

Culture cells on glass coverslips and treat with the sulindac derivative or a positive control (e.g., staurosporine) for the desired time.

-

Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

-

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's instructions (e.g., using an in situ cell death detection kit). This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.

-

Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.

-

Quantify the percentage of TUNEL-positive cells from multiple random fields.[2][6]

-

Western Blot Analysis for Protein Expression

-

Objective: To determine the effect of sulindac derivatives on the expression levels of key signaling proteins.

-

Methodology:

-

Treat cells with the sulindac derivative for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, survivin, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.[8][9]

-

Experimental Workflow Diagram

Caption: A general workflow for in vitro investigation of the this compound's mechanism.

Conclusion

The anti-neoplastic mechanism of the this compound is a multifaceted process that extends beyond its classical role as a COX inhibitor. The primary pathway involves the inhibition of PDE5, leading to an accumulation of cGMP, activation of PKG, and subsequent downregulation of the Wnt/β-catenin signaling pathway. This cascade ultimately results in the selective induction of apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of sulindac derivatives in oncology. Future research may focus on developing novel analogs with enhanced potency and selectivity for the cGMP signaling pathway, thereby minimizing off-target effects and improving clinical outcomes.

References

- 1. Sulindac derivatives inhibit growth and induce apoptosis in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulindac derivatives inhibit cell growth and induce apoptosis in primary cells from malignant peripheral nerve sheath tumors of NF1-patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Non-Cyclooxygenase Inhibitory Derivative of Sulindac Inhibits Breast Cancer Cell Growth In Vitro and Reduces Mammary Tumorigenesis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Sulindac Derivative that Potently Suppresses Colon Tumor Cell Growth by Inhibiting cGMP Phosphodiesterase and β-Catenin Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of PDE5 by sulindac sulfide selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Sulindac exhibits anti-proliferative and anti-invasive effects and enhances the sensitivity to paclitaxel in ovarian cancer [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

The Dawn of a New Era in Sulindac Chemistry: A Technical Guide to Novel Derivatives

For Immediate Release

This technical guide provides an in-depth exploration into the discovery and synthesis of novel sulindac derivatives, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development. Sulindac, a non-steroidal anti-inflammatory drug (NSAID), has long been a subject of interest for its therapeutic potential beyond its anti-inflammatory properties, particularly in oncology. This whitepaper details the synthesis of innovative sulindac analogs, presents their biological activities in clearly structured formats, and provides detailed experimental protocols for their evaluation. Furthermore, this guide visualizes complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the science.

Synthesis of Novel Sulindac Derivatives

The core of innovation in sulindac research lies in the derivatization of its structure to enhance efficacy and reduce off-target effects. This section details the synthetic methodologies for producing various classes of novel sulindac derivatives.

Synthesis of Sulindac Acetohydrazide Derivatives

A significant class of novel sulindac analogs is the acetohydrazide derivatives. The general synthetic scheme involves the conversion of sulindac to its methyl ester, followed by reaction with hydrazine hydrate to form the key acetohydrazide intermediate. This intermediate is then condensed with various substituted benzaldehydes to yield a diverse library of N'-benzylidene acetohydrazide derivatives.

General Procedure for the Synthesis of 2-[5-Fluoro-1-{[4-(methanesulfinyl)phenyl]methylidene}-2-methyl-1H-inden-3-yl]acetohydrazide:

The methyl ester of sulindac (0.01 mol) and hydrazine hydrate (99%) (0.2 mol) are refluxed in methanol (50 ml) for 30 hours. The reaction mixture is then concentrated, cooled, and poured into crushed ice with stirring. The resulting solid is filtered, dried, and recrystallized from ethanol to yield the acetohydrazide intermediate[1].

General Procedure for the Synthesis of N'-(substituted benzylidene)-2–(1-(4-(methylsulfinyl) benzylidene)-5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide (1–25):

A solution of the sulindac acetohydrazide intermediate (1.0 mmol) in ethanol (50 ml) is treated with an appropriate substituted benzaldehyde (1.1 mmol) and a catalytic amount of glacial acetic acid. The mixture is heated under reflux for 3 hours. The reaction mixture is then poured into ice-cold water, and the precipitated product is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol[1].

Synthesis of Sulindac Sulfoximine Derivatives

Sulindac sulfoximine derivatives represent another promising avenue of research. The synthesis of these compounds involves the direct oxidation and imination of the sulfoxide group of sulindac or its esters.

Synthesis of Sulindac Methyl Ester Sulfoximine:

Sulindac methyl ester is reacted with (diacetoxyiodo)benzene and ammonium carbamate in methanol at room temperature for 30 minutes. The product is then purified by chromatography[2].

Synthesis of Sulindac Amide Derivatives

The synthesis of sulindac amide derivatives is achieved through the coupling of sulindac or its analogs with various amines using peptide coupling agents.

General Procedure for the Synthesis of Sulindac Amide Derivatives:

Sulindac derivatives are coupled with a diverse range of amines using either HBTU or HATU as the coupling agent[3]. This method allows for the creation of a large library of amide analogs with varying physicochemical properties.

Quantitative Biological Activity of Novel Sulindac Derivatives

The synthesized derivatives have been evaluated for their biological activities, including anticancer and antioxidant effects. The following tables summarize the key quantitative data from these evaluations.

Anticancer Activity

The anticancer potential of novel sulindac derivatives has been a primary focus of research. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines are presented below.

| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Sulindac Sulfide | Sulfide | HT-29 (Colon) | 73 - 85 | [4] |

| Sulindac Sulfone | Sulfone | HT-29 (Colon) | >100 | [5] |

| SSA (Sulindac Sulfide Amide) | Amide | HT-29 (Colon) | 2 - 5 | [4] |

| SSA (Sulindac Sulfide Amide) | Amide | SW480 (Colon) | 2 - 5 | [4] |

| SSA (Sulindac Sulfide Amide) | Amide | HCT116 (Colon) | 2 - 5 | [4] |

| Compound 79 | Amide | Prostate, Colon, Breast | Potent (specific values not tabled) | [3] |

| Sulindac Methyl Ester Sulfoximine | Sulfoximine | HepG2 (Liver) | 58 ± 4 | [2] |

| Sulindac Sulfoximine | Sulfoximine | HepG2 (Liver) | 70 ± 2 | [2] |

Antioxidant Activity

Several novel sulindac derivatives have been screened for their antioxidant properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound | Derivative Class | Substitution Pattern | Antioxidant Activity (% scavenging or IC50) | Reference |

| Compound 3 | Acetohydrazide | 4-dimethylaminophenyl | Highest antioxidant activity in the series | [1] |

| Compound 7 | Acetohydrazide | 3-methoxyphenyl | Potent antioxidant activity | [1] |

| Compound 23 | Acetohydrazide | 2,4,5-trimethoxyphenyl | Potent antioxidant activity | [1] |

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed protocols for key biological assays used in the evaluation of novel sulindac derivatives.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator[6].

-

Compound Treatment: Treat the cells with various concentrations of the sulindac derivatives and incubate for a specified period (e.g., 72 hours)[6].

-

MTT Addition: Add 15 µL of MTT solution (typically 5 mg/mL in PBS) to each well[6].

-

Incubation: Incubate the plates for 4 hours at 37°C[6].

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals[7][8].

-

Absorbance Measurement: Shake the plates for 5 minutes and measure the absorbance at 550-590 nm using a microplate reader[6].

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

Protocol:

-

Reagent Preparation: Prepare the necessary reagents, including COX-2 enzyme, arachidonic acid (substrate), and the test compounds at various concentrations.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme to each well, followed by the test compound or vehicle control. Incubate for a predetermined time to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: Stop the reaction after a specific time using a suitable agent (e.g., a strong acid).

-

Detection: The product of the enzymatic reaction (e.g., prostaglandin E2) is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA). The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the control.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is a key technique for studying the effects of sulindac derivatives on cellular signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with the sulindac derivative for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and running an electric current through it.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the light signal using a suitable imaging system. The intensity of the bands corresponds to the amount of the target protein.

Visualization of Signaling Pathways and Workflows

To provide a clear and concise understanding of the complex biological processes involved, the following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Experimental Workflow for Synthesis and Evaluation

Caption: Synthetic and evaluative workflow for novel sulindac derivatives.

Akt/mTOR Signaling Pathway

Caption: Inhibition of the Akt/mTOR signaling pathway by sulindac derivatives.

ERK1/2 and JNK Signaling Pathways

Caption: Modulation of ERK1/2 and JNK signaling by sulindac metabolites.

This technical guide serves as a foundational resource for the ongoing exploration of sulindac derivatives. The presented data and protocols are intended to catalyze further innovation in the design and development of next-generation therapeutic agents with improved efficacy and safety profiles. The continued investigation into the diverse biological activities and mechanisms of action of these novel compounds holds significant promise for addressing unmet medical needs, particularly in the realm of oncology.

References

- 1. Novel sulindac derivatives: synthesis, characterisation, evaluation of antioxidant, analgesic, anti-inflammatory, ulcerogenic and COX-2 inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Diverse amide analogs of sulindac for cancer treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

In Vitro Anticancer Activity of Sulindac and Its Derivatives: A Technical Overview

A comprehensive review of the in vitro anticancer properties of the non-steroidal anti-inflammatory drug (NSAID) sulindac and its principal metabolites, sulindac sulfide and sulindac sulfone. This document outlines their impact on cancer cell viability, proliferation, and the underlying molecular mechanisms of action.

Introduction

Sulindac, a clinically utilized NSAID, has garnered significant attention for its chemopreventive and therapeutic potential in oncology.[1][2] It is a prodrug that undergoes in vivo metabolic conversion to its active sulfide and sulfone forms.[3] The anticancer effects of these compounds have been demonstrated across a variety of cancer cell lines, operating through both cyclooxygenase (COX) dependent and independent pathways. This guide provides a detailed examination of the in vitro data, experimental methodologies, and associated signaling pathways. While the focus of this paper is broadly on sulindac's anticancer activities, it is important to note a significant gap in the scientific literature regarding the specific anticancer properties of sulindac methyl ester. Its primary role in published research appears to be as a synthetic intermediate for the creation of other sulindac derivatives.[4][5] Therefore, this guide will focus on the well-documented activities of sulindac and its major metabolites.

Data Presentation: In Vitro Efficacy

The in vitro anticancer activity of sulindac and its derivatives has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are summarized below.

| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |

| Sulindac | Ovarian Cancer | OV433 | 90.5 ± 2.4 | [6] |

| OVCAR5 | 76.9 ± 1.7 | [6] | ||

| MES | 80.2 ± 1.3 | [6] | ||

| OVCAR3 | 52.7 ± 3.7 | [6] | ||

| Uterine Serous Carcinoma | ARK-1 | 86.06 | [7] | |

| SPEC2 | 74.66 | [7] | ||

| Sulindac Sulfide | Breast Cancer | Various | 58.8 - 83.7 | [8][9] |

| Ovarian Cancer | OVCAR-3 | >250 | [10] | |

| Breast Cancer | MDA-MB231 | 209 | [10] | |

| Sulindac Sulfide Amide (SSA) | Breast Cancer | Hs578t, MDA-MB-231, SKBr3, ZR75-1 | 3.9 - 7.1 | [8][9] |

Core Mechanisms of Anticancer Activity

The in vitro anticancer effects of sulindac and its metabolites are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Sulindac and its derivatives trigger apoptosis in cancer cells through multiple signaling cascades. A key mechanism involves the inhibition of the NF-κB signaling pathway and the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, the executive enzymes of apoptosis.[2]

Cell Cycle Arrest

These compounds have been shown to induce cell cycle arrest, predominantly at the G1 phase.[4] This is achieved by modulating the expression of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[4]

Signaling Pathways

The anticancer activity of sulindac derivatives is multifaceted, involving the modulation of several key signaling pathways.

Figure 1: Key signaling pathways modulated by sulindac and its derivatives.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Workflow:

Figure 2: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose cells to varying concentrations of the sulindac derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

-

Cell Treatment: Culture cells with the sulindac derivative for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Workflow:

Figure 4: Workflow for cell cycle analysis by flow cytometry.

Protocol:

-

Cell Treatment: Expose cells to the sulindac derivative for a specific period.

-

Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

RNA Removal: Treat the cells with RNase to prevent staining of RNA.

-

DNA Staining: Stain the cellular DNA with Propidium Iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect specific proteins in a sample and assess changes in their expression levels.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bcl-2).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

Sulindac and its metabolites, particularly sulindac sulfide, demonstrate significant in vitro anticancer activity against a range of cancer cell types. Their mechanisms of action are multifaceted, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. While the anticancer potential of sulindac methyl ester remains largely unexplored, the extensive data on its parent compound and other derivatives provide a strong rationale for further investigation into its efficacy and mechanism of action. The detailed protocols provided herein serve as a valuable resource for researchers in the field of cancer drug discovery and development.

References

- 1. Frontiers | Sulindac sulfide as a non-immune suppressive γ-secretase modulator to target triple-negative breast cancer [frontiersin.org]

- 2. Novel sulindac derivatives: synthesis, characterisation, evaluation of antioxidant, analgesic, anti-inflammatory, ulcerogenic and COX-2 inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Small Diversity Library of α-Methyl Amide Analogs of Sulindac for Probing Anticancer Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Preliminary Screening of the Biological Activity of Sulindac Sulfoximine Derivatives [iris.cnr.it]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Sulindac exhibits anti-proliferative and anti-invasive effects and enhances the sensitivity to paclitaxel in ovarian cancer [frontiersin.org]

- 7. Sulindac exhibits anti-proliferative and anti-invasive effects in uterine serous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Non-Cyclooxygenase Inhibitory Derivative of Sulindac Inhibits Breast Cancer Cell Growth In Vitro and Reduces Mammary Tumorigenesis in Rats [mdpi.com]

- 9. Novel Non-Cyclooxygenase Inhibitory Derivative of Sulindac Inhibits Breast Cancer Cell Growth In Vitro and Reduces Mammary Tumorigenesis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of α-Methyl Sulindac Amides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of α-methyl sulindac amides, a class of compounds derived from the non-steroidal anti-inflammatory drug (NSAID) sulindac. While sulindac itself has shown promise as a cancer chemopreventive agent, its clinical use is hampered by toxicities associated with the inhibition of cyclooxygenase (COX) enzymes. The α-methyl sulindac amides have emerged as a promising new generation of anticancer agents with potent efficacy and a mechanism of action that is largely independent of COX inhibition, thereby potentially offering a safer therapeutic window.

Core Structure and Rationale for Modification

Sulindac is a prodrug that is metabolized in vivo to its active sulfide and inactive sulfone forms. The anticancer effects of sulindac and its derivatives are believed to be mediated, at least in part, by COX-independent pathways that induce apoptosis and inhibit cell proliferation. The development of α-methyl sulindac amides was driven by the hypothesis that separating the anti-inflammatory (COX-dependent) and anticancer (COX-independent) activities of the sulindac scaffold could lead to more potent and less toxic therapeutic agents.

The core modifications investigated in this class of compounds involve the introduction of a methyl group at the α-position of the acetic acid side chain and the conversion of the carboxylic acid to a diverse range of amides. These modifications aim to explore the impact of stereochemistry and steric bulk at the α-position, as well as the influence of various amide substituents on the biological activity and metabolic stability of the parent compound.

Quantitative Structure-Activity Relationship Data

The anticancer activity of a library of α-methyl sulindac amides was evaluated against a panel of human cancer cell lines, including prostate (PC3), colon (HT29), and breast (MDA-MB-231). The half-maximal cytotoxic concentration (CC50) for each compound was determined using a quantitative high-throughput screen (qHTS). The data from these screens are summarized in the tables below.

Table 1: Anticancer Activity of α-Methyl Sulindac Sulfide Amide Analogs

| Compound | Amide Moiety (R) | CC50 (μM) vs. PC3 | CC50 (μM) vs. HT29 | CC50 (μM) vs. MDA-MB-231 |

| SSA (Control) | -NH(CH₂)₂N(CH₃)₂ | 2.5 | 3.2 | 4.1 |

| 3 | -NH₂ | >50 | >50 | >50 |

| 4 | -NH-c-Hex | 10.2 | 12.5 | 15.8 |

| 6 | -NH(CH₂)₂NH₂ | 2.1 | 2.8 | 3.5 |

| 15 | -NH(CH₂)₂N(CH₃)₂ | 1.8 | 2.3 | 2.9 |

| 21 | 4-methylpiperazin-1-yl | 3.5 | 4.1 | 5.2 |

| 27 | morpholin-4-yl | 6.8 | 8.2 | 9.5 |

Table 2: Anticancer Activity of α-Methyl Sulindac Sulfoxide Amide Analogs

| Compound | Amide Moiety (R) | CC50 (μM) vs. PC3 | CC50 (μM) vs. HT29 | CC50 (μM) vs. MDA-MB-231 |

| 30 | -NH₂ | >50 | >50 | >50 |

| 42 | -NH(CH₂)₂N(CH₃)₂ | 4.5 | 5.8 | 6.9 |

| 52 | 4-methylpiperazin-1-yl | 8.1 | 9.9 | 11.3 |

(Note: The data presented is a representative subset based on publicly available information. The full dataset from the primary research may contain additional compounds and data points.)

Key SAR Observations:

-

Amide Substituent: The nature of the amide substituent plays a critical role in determining the anticancer potency. Primary amides (e.g., compound 3 and 30) are largely inactive. In contrast, amides bearing a terminal basic amine, such as an N,N-dimethylethylamino group (e.g., compounds 15 and 42), exhibit significantly enhanced activity.

-

Sulfide vs. Sulfoxide: The sulindac sulfide analogs are generally more potent than their corresponding sulfoxide counterparts. This is consistent with the understanding that the sulfide metabolite of sulindac is the more biologically active form.

-

α-Methylation: The introduction of the α-methyl group on the sulindac amide scaffold generally results in a slight decrease in activity compared to the parent unmethylated analogs. However, this modification may lead to compounds with altered metabolic profiles and potentially distinct biological activities.[1]

Experimental Protocols

General Synthetic Workflow for α-Methyl Sulindac Amides

The synthesis of α-methyl sulindac amides is a multi-step process that begins with commercially available sulindac or its sulfide analog. The general workflow is outlined below.

Caption: General synthetic workflow for α-methyl sulindac amides.

Step 1: Esterification The starting material, sulindac or sulindac sulfide, is esterified, typically by reaction with methanol in the presence of thionyl chloride, to yield the corresponding methyl ester in high yield (90-96%).[1]

Step 2: α-Methylation The key α-methyl group is introduced via enolate chemistry. The methyl ester is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the enolate, which is then quenched with methyl iodide to afford the α-methylated ester.[1]

Step 3: Hydrolysis The α-methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide. This step typically proceeds in quantitative yield.[1]

Step 4: Amide Coupling The final α-methyl sulindac amides are prepared by coupling the carboxylic acid with a variety of amines. A common and efficient method for this transformation is the use of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).

Quantitative High-Throughput Screening (qHTS) for Anticancer Activity

The anticancer activity of the synthesized compounds is assessed using a quantitative high-throughput screening (qHTS) assay. This method allows for the rapid determination of the concentration-response relationship for a large number of compounds.

Caption: Workflow for a quantitative high-throughput screening (qHTS) assay.

Protocol Outline:

-

Cell Seeding: Human cancer cell lines (e.g., PC3, HT29, MDA-MB-231) are seeded into high-density microplates (e.g., 384- or 1536-well plates) at a predetermined density and allowed to attach overnight.

-

Compound Addition: The test compounds are serially diluted to generate a range of concentrations. These dilutions are then added to the wells containing the cells.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects on cell proliferation and viability.

-

Cell Viability Assay: A cell viability reagent, such as CellTiter-Glo®, is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Data Readout: The luminescence is measured using a plate reader.

-

Data Analysis: The data is normalized to controls, and concentration-response curves are generated. The half-maximal cytotoxic concentration (CC50) is calculated from these curves.

Signaling Pathways and Mechanism of Action

The anticancer activity of α-methyl sulindac amides is largely independent of COX inhibition. Instead, these compounds are thought to exert their effects through the modulation of several key signaling pathways involved in cell growth, survival, and apoptosis.

Inhibition of Akt/mTOR Signaling and Induction of Autophagy

One of the proposed mechanisms of action for sulindac derivatives is the inhibition of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Inhibition of this pathway can lead to the induction of autophagy, a cellular process of self-digestion that can promote cell death in cancer cells.

Caption: Inhibition of the Akt/mTOR pathway by α-methyl sulindac amides, leading to the induction of autophagy.

Activation of cGMP/PKG Signaling and Suppression of Wnt/β-Catenin Signaling

Another important COX-independent mechanism involves the inhibition of cyclic GMP (cGMP) phosphodiesterases (PDEs). Inhibition of cGMP-PDEs leads to an increase in intracellular cGMP levels, which in turn activates protein kinase G (PKG). Activated PKG can then suppress the Wnt/β-catenin signaling pathway, a critical pathway for cell proliferation and survival that is often aberrantly activated in cancer.

Caption: Activation of cGMP/PKG signaling and suppression of Wnt/β-catenin signaling by α-methyl sulindac amides.

Conclusion and Future Directions

The α-methyl sulindac amides represent a promising class of anticancer agents with a distinct SAR profile and a mechanism of action that is largely independent of COX inhibition. The derivatization of the carboxylic acid to amides, particularly those with terminal basic amines, has been shown to be a successful strategy for enhancing anticancer potency. Further exploration of the amide substituent space, as well as modifications to the indene core, may lead to the discovery of even more potent and selective compounds. Future research should focus on elucidating the specific molecular targets of these compounds and evaluating their in vivo efficacy and safety profiles in relevant preclinical cancer models. The development of these COX-independent anticancer agents holds significant promise for the future of cancer therapy and chemoprevention.

References

Pharmacokinetics and metabolism of sulindac derivatives.

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Sulindac and its Derivatives

Introduction

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) of the indene acetic acid class, notable for its use in treating acute and chronic inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its primary therapeutic effects.[2][3] The biological activity of sulindac is primarily attributed to its sulfide metabolite, which is a potent inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][4] This inhibition reduces the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2]

Beyond its anti-inflammatory properties, sulindac and its derivatives have garnered significant interest for their potential chemopreventive activity, particularly against colon cancer.[3][5][6] This guide provides a comprehensive overview of the pharmacokinetics and metabolic pathways of sulindac and its key derivatives, designed for researchers, scientists, and professionals in drug development.

Pharmacokinetics

The clinical efficacy and safety profile of sulindac are intrinsically linked to its pharmacokinetic properties, which are characterized by its prodrug nature and the dynamic interplay of its principal metabolites.

Absorption

Following oral administration, sulindac is rapidly and almost completely absorbed, with approximately 90% of the dose being absorbed in humans.[4] The presence of food does not significantly affect the extent of its absorption.[2]

Distribution

Sulindac and its active sulfide and inactive sulfone metabolites are highly bound to plasma proteins, primarily albumin.[7] Protein binding for sulindac is approximately 93%, while its sulfide metabolite is even more extensively bound at 98%.[4] This high degree of protein binding limits the volume of distribution of the drug. Sulindac is also known to cross the blood-brain barrier and the placental barrier.[1]

Metabolism

The metabolism of sulindac is complex and central to its pharmacological activity. It involves a series of biotransformations primarily occurring in the liver. The three main species in circulation are the parent drug (a sulfoxide) and its two major metabolites: sulindac sulfide and sulindac sulfone.

-

Reduction to Sulindac Sulfide: Sulindac undergoes a reversible reduction of its sulfoxide group to form the pharmacologically active sulindac sulfide.[1][7] This metabolite is responsible for the drug's anti-inflammatory effects through COX inhibition.[4] This reductive activation is believed to be catalyzed by methionine sulfoxide reductase A (MSRA) in human tissues and may also be carried out by gut microbiota.[8]

-

Oxidation to Sulindac Sulfone: Concurrently, sulindac is irreversibly oxidized to the inactive sulindac sulfone metabolite.[1][7] While devoid of COX-inhibitory activity, sulindac sulfone has been investigated for its antiproliferative effects.[5][7] This oxidation is primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP1A2, CYP1B1, and CYP3A4.[9]

-

Enterohepatic Circulation: A crucial feature of sulindac's pharmacokinetics is the extensive enterohepatic circulation of the parent drug and its sulfide and sulfone metabolites.[4] After being excreted in the bile, the metabolites can be reabsorbed from the intestine, which prolongs their presence in the body and contributes to the long half-life of the active sulfide metabolite.[4]

-

Glucuronidation: Sulindac and its sulfone metabolite also undergo Phase II conjugation to form glucuronide metabolites, which are then excreted in the urine.[7][10]

Elimination

Elimination of sulindac occurs through metabolic biotransformation and subsequent excretion. Approximately 50% of an administered dose is excreted in the urine, primarily as the conjugated sulfone metabolite.[1][4] About 25% is excreted in the feces, mostly as the sulfone or sulfide metabolites.[1][11] The mean plasma half-life is approximately 7.8 hours for sulindac and 16.4 hours for the active sulfide metabolite.[1][4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for sulindac and a notable derivative, phospho-sulindac.

Table 1: Pharmacokinetic Parameters of Sulindac and its Metabolites in Humans

| Parameter | Sulindac | Sulindac Sulfide | Sulindac Sulfone |

| Mean Half-Life (t½) | 7.8 hours[1][4] | 16.4 hours[1][4] | ~15.5 hours (derived from AUC)[9] |

| Protein Binding | ~93%[4] | ~98%[4] | >90%[1] |

| AUC₀₋₁₂ (mg·hr/mL) | 16.66 ± 5.46[9] | 20.70 ± 10.33[9] | 15.54 ± 4.65[9] |

| Primary Route of Elimination | Metabolism | Metabolism | Renal (as conjugate)[1][4] |

Data from a study involving administration of 400 mg sulindac to healthy subjects.[9]

Table 2: Comparative Pharmacokinetics of Phospho-Sulindac (PS) vs. Sulindac in Mice

| Parameter | Sulindac (from PS) | Sulindac (Conventional) | Sulindac Sulfide (from PS) | Sulindac Sulfide (Conventional) |

| Cₘₐₓ (µM) | 234 | Not Reported | Not Reported | Not Reported |

| Tₘₐₓ (h) | 2 | Not Reported | Not Reported | Not Reported |

| t½ (h) | 3.5 | Not Reported | Not Reported | Not Reported |

| AUC₀₋₂₄ (µM·h) | Not Reported | Lower than Sulfide[12] | Higher than Sulindac[12] | Highest among metabolites[12] |

Data from a study in mice administered equimolar doses of phospho-sulindac (158 mg/kg) or sulindac (100 mg/kg).[12] Phospho-sulindac is metabolized to sulindac, which then follows the established pathways.[12]

Experimental Protocols

The characterization of sulindac's pharmacokinetics relies on established in vivo and in vitro methodologies.

In Vivo Pharmacokinetic Analysis in Animal Models

This protocol describes a general procedure for assessing the pharmacokinetics of a sulindac derivative in a rodent model.

-

Animal Acclimatization: Male Sprague-Dawley rats (or a similar model) are acclimatized for at least one week with standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) and free access to food and water.

-

Drug Administration: Animals are fasted overnight prior to dosing. A specific dose of the sulindac derivative (e.g., 100 mg/kg), formulated in a suitable vehicle like corn oil, is administered orally via gavage.[12]

-

Blood Sampling: Blood samples (approx. 0.2-0.3 mL) are collected serially from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Samples are collected into heparinized tubes.

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., 10,000g for 10 minutes) to separate the plasma.[3] The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of the parent drug and its metabolites are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry (LC-MS/MS) detection.

-

Pharmacokinetic Calculation: The resulting plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine key parameters such as Cₘₐₓ, Tₘₐₓ, t½, and AUC.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a method to study the metabolic transformation of sulindac or its derivatives using subcellular fractions.

-

Preparation of Microsomes: Liver microsomes are prepared from animal (e.g., rat) or human liver tissue through differential centrifugation. The tissue is homogenized in a buffer, and the homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction, which is rich in CYP enzymes.

-

Incubation Mixture: The reaction mixture is prepared in a microcentrifuge tube and typically contains:

-

Liver microsomes (e.g., 0.5-1.0 mg/mL protein).

-

The test compound (sulindac or derivative) at a specified concentration.

-

An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the enzymatic reaction.

-

Phosphate buffer to maintain optimal pH (e.g., pH 7.4).

-

-

Metabolic Reaction: The reaction is initiated by adding the NADPH-generating system and incubating the mixture at 37°C for a specific time (e.g., 60 minutes) in a shaking water bath.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Processing: The mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the parent compound and its metabolites, is collected.

-

Metabolite Identification: The supernatant is analyzed by HPLC or LC-MS/MS to separate and identify the metabolites formed by comparing their retention times and mass spectra to those of authentic reference standards.[12]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key metabolic pathways and experimental workflows discussed.

Caption: Metabolic pathway of sulindac.

Caption: Metabolic pathways of phospho-sulindac (PS).

Caption: Experimental workflow for in vivo pharmacokinetics.

Caption: Experimental workflow for in vitro metabolism.

References

- 1. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Sulindac? [synapse.patsnap.com]

- 3. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. The metabolism of sulindac enhances its scavenging activity against reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of sulindac. A dynamic old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Clinical pharmacokinetics of sulindac. A dynamic old drug. | Sigma-Aldrich [sigmaaldrich.com]

- 11. Sulindac Monograph for Professionals - Drugs.com [drugs.com]

- 12. The metabolism and pharmacokinetics of phospho-sulindac (OXT-328) and the effect of difluoromethylornithine - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification of Sulindac Methyl Derivatives in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-steroidal anti-inflammatory drug (NSAID) sulindac has demonstrated significant chemopreventive and therapeutic potential in oncology. However, its clinical utility is often hampered by gastrointestinal and cardiovascular toxicities associated with the inhibition of cyclooxygenase (COX) enzymes. This has spurred the development of sulindac derivatives, particularly methyl derivatives, engineered to minimize or eliminate COX activity while retaining or enhancing their anti-cancer properties. This technical guide provides an in-depth overview of the methodologies and findings related to the identification of the molecular targets of these derivatives in cancer cells. The primary focus is on their COX-independent mechanisms, which predominantly involve the targeting of cGMP phosphodiesterases and the subsequent modulation of the Wnt/β-catenin signaling pathway.

Introduction: The Rationale for Sulindac Derivatives

Sulindac, a prodrug, is metabolized into the active sulindac sulfide and the inactive sulindac sulfone. While the anti-inflammatory effects are mediated by the COX-inhibiting activity of sulindac sulfide, extensive research has revealed that the anti-cancer effects of sulindac and its derivatives can occur through COX-independent mechanisms.[1][2][3][4][5] This discovery has been pivotal, leading to the design of novel derivatives, such as sulindac sulfide amide (SSA) and sulindac benzylamine (SBA), which lack significant COX-inhibitory activity, thereby promising a better safety profile.[5][6][7] This guide delves into the identification of the molecular targets that underpin these crucial COX-independent anti-neoplastic activities.

Primary Molecular Target: cGMP Phosphodiesterases (PDEs)

A significant body of evidence points to cyclic guanosine monophosphate phosphodiesterases (cGMP PDEs) as a key molecular target for sulindac derivatives in cancer cells.[1][8][9]

Mechanism of Action: Sulindac sulfide and its non-COX inhibitory derivatives have been shown to inhibit the enzymatic activity of cGMP PDEs, particularly PDE5.[1][8][9] PDE5 is an enzyme responsible for the hydrolysis and degradation of cGMP.[9] Its inhibition leads to an accumulation of intracellular cGMP and subsequent activation of cGMP-dependent protein kinase (PKG).[1][2] This activation of the cGMP/PKG signaling pathway is a central event that triggers downstream anti-tumor effects.[1][2][8] Notably, PDE5 is often overexpressed in various tumor types, including colon and breast cancer, making it a viable therapeutic target.[8]

Key Signaling Pathway Modulation: Wnt/β-Catenin

The activation of the cGMP/PKG pathway by sulindac derivatives converges on the inhibition of the oncogenic Wnt/β-catenin signaling pathway.[1][2][10] This pathway is aberrantly activated in a majority of colorectal cancers and plays a critical role in cell proliferation, survival, and differentiation.[10]

Mechanism of Inhibition: The activated PKG can suppress Wnt/β-catenin signaling through the transcriptional suppression of β-catenin.[1][2] This leads to a decrease in nuclear β-catenin levels and a reduction in the transcriptional activity of the β-catenin/T-cell factor (Tcf) complex.[1][6][10] The downstream consequences of this inhibition are the downregulation of key target genes that promote cancer cell growth and survival, such as cyclin D1 and survivin.[1][2][3]

Below is a diagram illustrating the signaling cascade from PDE5 inhibition to the suppression of Wnt/β-catenin signaling.

Alternative Target and Pathway: Retinoid X Receptor-α (RXRα)

While PDE5 is a well-established target, other COX-independent targets for sulindac have been identified. One such target is the Retinoid X Receptor-α (RXRα), a nuclear receptor involved in regulating cell growth and survival.[4]

Mechanism of Action: Sulindac has been shown to directly bind to RXRα.[4] This binding inhibits the non-genomic activity of RXRα, which in some cancer cells involves the activation of the PI3K/AKT signaling pathway. By inhibiting RXRα-dependent AKT activation, sulindac can induce apoptosis in cancer cells.[4] This presents an alternative or complementary mechanism to the PDE-Wnt/β-catenin axis for the anti-cancer effects of sulindac and its derivatives.

Quantitative Data on Sulindac Derivatives

The efficacy of sulindac and its derivatives is often quantified by their half-maximal inhibitory concentration (IC50) for cell growth or specific enzyme activity. The following table summarizes key quantitative data from the literature.

| Compound | Target/Assay | Cell Line | IC50 Value | Reference |

| Sulindac | Cell Proliferation | SW620 (Colon Cancer) | Dosage-dependent inhibition up to 3.2 mM | [3] |

| Sulindac | Cell Proliferation | A549 (Lung Cancer) | Dosage-dependent inhibition up to 3.2 mM | [3] |

| Sulindac | Cell Proliferation | MCF-7 (Breast Cancer) | Dosage-dependent inhibition up to 3.2 mM | [3] |

| Sulindac Sulfide | Cell Growth | Human Breast Tumor Cells | 60-85 µM | [11] |

| Sulindac | RXRα Binding | In vitro | ~80 µM | [4] |

| Sulindac Sulfide Amide (SSA) | Cell Growth | HT-29 (Colon Cancer) | ~40-fold more potent than sulindac sulfide | [5] |

Experimental Protocols for Target Identification

Identifying the direct molecular targets of a small molecule like a sulindac derivative is a complex process. A common and powerful approach is affinity chromatography coupled with mass spectrometry.

General Workflow for Affinity Chromatography-Mass Spectrometry

This technique, also known as affinity selection-mass spectrometry (AS-MS), is designed to isolate and identify proteins from a complex cellular lysate that bind to a specific small molecule.[12]

The diagram below outlines the typical workflow.

Detailed Methodological Steps

-

Synthesis of Affinity Probe:

-

The sulindac methyl derivative (the "bait") is chemically synthesized with a linker arm that can be covalently attached to a solid support, such as agarose or magnetic beads. It is crucial that the linker attachment site does not interfere with the derivative's binding to its target protein.

-

-

Preparation of Cell Lysate:

-

Cancer cells of interest are cultured and harvested.

-

Cells are lysed using a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, and mild detergents like NP-40 or CHAPS) supplemented with protease and phosphatase inhibitors to preserve protein integrity and binding interactions.

-

The lysate is clarified by centrifugation to remove insoluble cellular debris.

-

-

Affinity Chromatography:

-

The cell lysate is incubated with the bead-immobilized sulindac derivative to allow for binding between the derivative and its target protein(s).[13]

-

A control experiment using beads without the immobilized derivative is run in parallel to identify non-specific binders.

-

The beads are then washed extensively with the lysis buffer to remove proteins that do not specifically bind to the derivative.[13]

-

-

Elution and Sample Preparation:

-

Specifically bound proteins are eluted from the beads. This can be achieved by:

-

Competition with a high concentration of the free sulindac derivative.

-

Changing the pH or salt concentration of the buffer.

-

Using a denaturing elution buffer (e.g., containing SDS).[13]

-

-

The eluted proteins are separated by one-dimensional SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Mass Spectrometry:

-